molecular formula C19H20N8O6 B12308923 L-Glutamic acid,N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]-

L-Glutamic acid,N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]-

Cat. No.: B12308923
M. Wt: 456.4 g/mol
InChI Key: KTRAZHHNSREJAS-UHFFFAOYSA-N
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Description

L-Glutamic acid, N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]- is a complex organic compound known for its significant role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]- typically involves multiple steps, starting with the preparation of the pteridine ring system, followed by the introduction of the glutamic acid moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The process is designed to maximize yield and purity, ensuring that the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which are crucial for its biological activity.

    Substitution: Substitution reactions involve the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often require specific temperatures, solvents, and pH levels to achieve the desired outcomes.

Major Products

Scientific Research Applications

L-Glutamic acid, N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in various industrial applications.

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]- involves its interaction with specific molecular targets and pathways. It acts by inhibiting enzymes involved in folic acid metabolism, thereby affecting DNA synthesis and cell division. This mechanism is particularly relevant in cancer therapy, where the compound can inhibit the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Folic Acid: Structurally similar but with different biological activity.

    Methotrexate: A well-known chemotherapeutic agent with a similar mechanism of action but different therapeutic applications.

    Leucovorin: Used as a rescue agent in cancer therapy to mitigate the side effects of methotrexate.

Uniqueness

L-Glutamic acid, N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]- is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H20N8O6

Molecular Weight

456.4 g/mol

IUPAC Name

2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H20N8O6/c20-14-13-15(27-19(21)25-14)26-17(31)11(23-13)7-22-9-3-1-8(2-4-9)16(30)24-10(18(32)33)5-6-12(28)29/h1-4,10,22H,5-7H2,(H,24,30)(H,28,29)(H,32,33)(H5,20,21,25,26,27,31)

InChI Key

KTRAZHHNSREJAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N

Origin of Product

United States

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